molecular formula C8H7F3O2 B13604277 (s)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

(s)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

Cat. No.: B13604277
M. Wt: 192.13 g/mol
InChI Key: YEQGRTUMODEXBO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenol ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol typically involves the reaction of a suitable phenol derivative with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoroacetic acid and a reducing agent to introduce the trifluoromethyl group onto the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(s)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(s)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (s)-4-Bromo-2-fluoro-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol
  • 2-(2,2,2-trifluoro-1-hydroxyethyl)phenol

Uniqueness

(s)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical properties compared to its analogs. The position of the trifluoromethyl group can significantly influence the compound’s reactivity and interactions with other molecules .

Properties

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]phenol

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)7(13)5-2-1-3-6(12)4-5/h1-4,7,12-13H/t7-/m0/s1

InChI Key

YEQGRTUMODEXBO-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@@H](C(F)(F)F)O

Canonical SMILES

C1=CC(=CC(=C1)O)C(C(F)(F)F)O

Origin of Product

United States

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